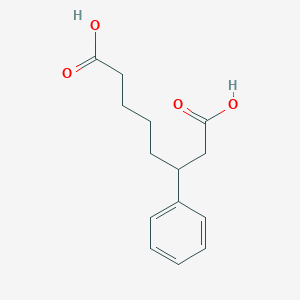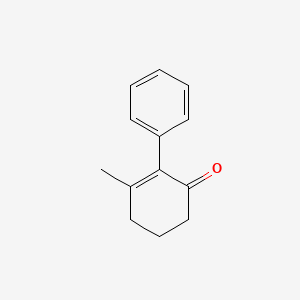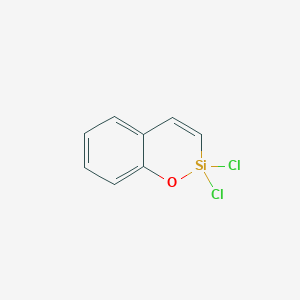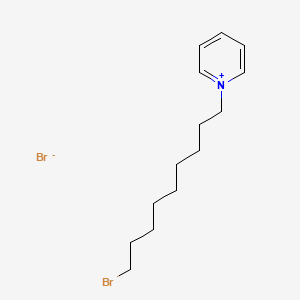
3-Phenyloctanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyloctanedioic acid is an organic compound characterized by a phenyl group attached to an octanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloctanedioic acid typically involves the reaction of phenylacetic acid with a suitable octanedioic acid derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where phenylacetic acid is reacted with octanedioic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyloctanedioic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Nitro, bromo, and sulfonic acid derivatives of the phenyl group.
Applications De Recherche Scientifique
3-Phenyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenyloctanedioic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The phenyl group can also participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical reactivity.
Phthalic acid: An aromatic dicarboxylic acid with two carboxyl groups attached to a benzene ring.
Adipic acid: An aliphatic dicarboxylic acid with a similar carbon chain length but without the phenyl group.
Uniqueness
3-Phenyloctanedioic acid is unique due to the presence of both a phenyl group and an octanedioic acid backbone. This combination imparts distinct chemical properties, such as enhanced reactivity in electrophilic aromatic substitution reactions and potential biological activity due to the extended carbon chain.
Propriétés
Numéro CAS |
63319-79-9 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-phenyloctanedioic acid |
InChI |
InChI=1S/C14H18O4/c15-13(16)9-5-4-8-12(10-14(17)18)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)(H,17,18) |
Clé InChI |
FKGHWOPMTOZIEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCCCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)




![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)

![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)


